molecular formula C6H7FN2 B1441904 2-Amino-3-fluoro-6-methylpyridine CAS No. 1211520-83-0

2-Amino-3-fluoro-6-methylpyridine

Cat. No. B1441904
M. Wt: 126.13 g/mol
InChI Key: FPJIQRVLVUQHFL-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-6-methylpyridine, also known as 2-fluoro-6-picoline, is a type of fluoropyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring .


Synthesis Analysis

2-Fluoro-6-methylpyridine can be prepared via diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing 40% pyridine solution . The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application Summary : Fluoropyridines, including “2-Amino-3-fluoro-6-methylpyridine”, are of interest due to their unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Methods : The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
    • Results : The successful synthesis of fluoropyridines has led to the development of compounds with interesting and unusual properties .
  • Agricultural Applications

    • Field : Agriculture
    • Application Summary : Fluoropyridines have been used in the development of new agricultural products with improved physical, biological, and environmental properties .
    • Methods : This involves the introduction of fluorine atoms into lead structures .
    • Results : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
  • Preparation of Fluoropyridine Derivatives

    • Field : Organic Synthesis
    • Application Summary : “2-Amino-3-fluoro-6-methylpyridine” can be used in the preparation of various fluoropyridine derivatives, which can have a wide range of applications in different fields .
    • Methods : This involves chemical reactions that introduce new functional groups to the “2-Amino-3-fluoro-6-methylpyridine” molecule .
    • Results : The resulting fluoropyridine derivatives can have different properties and potential applications, depending on the introduced functional groups .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Industry
    • Application Summary : Fluoropyridines, including “2-Amino-3-fluoro-6-methylpyridine”, are used in the development of new pharmaceutical products. The introduction of fluorine atoms into lead structures can lead to improved physical, biological, and environmental properties .
    • Methods : This involves the synthesis of fluoropyridine-based compounds and their testing for biological activity .
    • Results : A significant percentage of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
  • Preparation of 2-fluoro-6-pyridinecarboxylic acid

    • Field : Organic Synthesis
    • Application Summary : “2-Amino-3-fluoro-6-methylpyridine” can be used in the preparation of 2-fluoro-6-pyridinecarboxylic acid .
    • Methods : This involves chemical reactions that introduce new functional groups to the “2-Amino-3-fluoro-6-methylpyridine” molecule .
    • Results : The resulting compound, 2-fluoro-6-pyridinecarboxylic acid, can have different properties and potential applications, depending on the introduced functional groups .
  • Preparation of 2,2’-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine

    • Field : Organic Synthesis
    • Application Summary : “2-Amino-3-fluoro-6-methylpyridine” can be used in the preparation of 2,2’-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine .
    • Methods : This involves chemical reactions that introduce new functional groups to the “2-Amino-3-fluoro-6-methylpyridine” molecule .
    • Results : The resulting compound, 2,2’-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine, can have different properties and potential applications, depending on the introduced functional groups .

Future Directions

Fluoropyridines, including 2-Amino-3-fluoro-6-methylpyridine, have potential applications in various fields due to their unique properties. They are used in the synthesis of biologically active compounds, including those used for local radiotherapy of cancer . The development of fluorinated chemicals has been steadily increasing, and it is expected that many novel applications of fluoropyridines will be discovered in the future .

properties

IUPAC Name

3-fluoro-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJIQRVLVUQHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-methylpyridin-2-amine

CAS RN

1211520-83-0
Record name 2-Amino-3-fluoro-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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